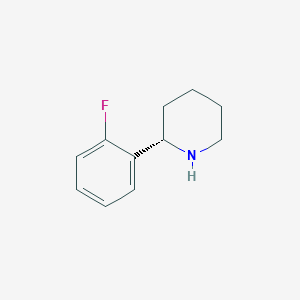

(S)-2-(2-Fluorophenyl)piperidine

Description

BenchChem offers high-quality (S)-2-(2-Fluorophenyl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-(2-Fluorophenyl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C11H14FN |

|---|---|

Molecular Weight |

179.23 g/mol |

IUPAC Name |

(2S)-2-(2-fluorophenyl)piperidine |

InChI |

InChI=1S/C11H14FN/c12-10-6-2-1-5-9(10)11-7-3-4-8-13-11/h1-2,5-6,11,13H,3-4,7-8H2/t11-/m0/s1 |

InChI Key |

TVVQOANABUGGFL-NSHDSACASA-N |

Isomeric SMILES |

C1CCN[C@@H](C1)C2=CC=CC=C2F |

Canonical SMILES |

C1CCNC(C1)C2=CC=CC=C2F |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to (S)-2-(2-Fluorophenyl)piperidine: Synthesis, Properties, and Applications

Prepared by: Gemini, Senior Application Scientist

Executive Summary

(S)-2-(2-Fluorophenyl)piperidine is a chiral heterocyclic compound of significant interest in medicinal chemistry. Its structure, featuring a piperidine ring substituted with a 2-fluorophenyl group at a stereogenic center, makes it a valuable building block for the synthesis of complex pharmaceutical agents.[1][2] The piperidine moiety is a ubiquitous scaffold in numerous approved drugs, recognized for its favorable pharmacokinetic properties.[3] The introduction of a fluorine atom on the phenyl ring can modulate metabolic stability, binding affinity, and lipophilicity, making this compound a strategic intermediate in drug discovery programs, particularly those targeting the central nervous system (CNS).[4][5] This guide provides a comprehensive overview of the molecular architecture, physicochemical properties, stereoselective synthesis, and potential pharmacological applications of (S)-2-(2-Fluorophenyl)piperidine, intended for researchers and professionals in drug development.

Molecular Identity and Physicochemical Characteristics

A thorough understanding of the fundamental properties of a molecule is critical for its effective application in synthesis and biological screening. This section details the structural and physicochemical profile of (S)-2-(2-Fluorophenyl)piperidine.

Chemical Structure and Stereochemistry

The molecule consists of a saturated six-membered nitrogen-containing heterocycle (piperidine) with a 2-fluorophenyl substituent at the C2 position.[6] The "(S)" designation indicates the specific stereochemical configuration at this chiral center, which is crucial for its interaction with biological targets.[4]

-

IUPAC Name: (S)-2-(2-Fluorophenyl)piperidine

-

SMILES: FC1=CC=CC=C1[C@H]2NCCCC2[7]

-

InChI Key: TVVQOANABUGGFL-UHFFFAOYSA-N[6]

The presence of the fluorine atom ortho to the point of attachment introduces specific electronic and steric effects, influencing the molecule's conformation and reactivity.

Physicochemical Data

The following table summarizes the key physicochemical properties of (S)-2-(2-Fluorophenyl)piperidine and its common hydrochloride salt form.

| Property | Value | Source(s) |

| CAS Number | 1228559-38-3 | [7] |

| Molecular Formula | C₁₁H₁₄FN | [6][7] |

| Molecular Weight | 179.23 g/mol | [7] |

| Appearance | Typically a colorless to pale yellow liquid or solid | [8] |

| Storage | Store at 2-8°C, sealed in a dry environment | [9][10] |

| Predicted XlogP | 2.3 | [6] |

| Topological Polar Surface Area (TPSA) | 12.03 Ų | [9] |

| Hydrogen Bond Donors | 1 | [9] |

| Hydrogen Bond Acceptors | 1 | [9] |

| Rotatable Bonds | 1 | [9] |

Note: Data for the free base unless otherwise specified. The hydrochloride salt (CAS: 1185010-62-1) is often used to improve solubility and handling.[9][11]

Spectroscopic Signature

Spectroscopic analysis is essential for confirming the identity and purity of the compound.

-

Mass Spectrometry: The predicted monoisotopic mass is 179.11102 Da. Common adducts observed in electrospray ionization (ESI-MS) would include [M+H]⁺ at m/z 180.11830 and [M+Na]⁺ at m/z 202.10024.[6]

-

NMR Spectroscopy:

-

¹H NMR: Expect complex multiplets for the aromatic protons (approx. 7.0-7.4 ppm) due to fluorine coupling. The piperidine ring protons will appear as a series of multiplets in the aliphatic region (approx. 1.5-3.5 ppm). The proton at the chiral center (C2) will have a distinct chemical shift.

-

¹³C NMR: The spectrum will show 11 distinct carbon signals, with the carbon bearing the fluorine atom exhibiting a large one-bond C-F coupling constant.

-

¹⁹F NMR: A single resonance is expected, with its chemical shift and coupling to adjacent protons providing key structural information.

-

-

Infrared (IR) Spectroscopy: Characteristic peaks would include N-H stretching (around 3300-3400 cm⁻¹), C-H stretching (aliphatic and aromatic, 2800-3100 cm⁻¹), C=C stretching (aromatic, ~1600 cm⁻¹), and a strong C-F stretching band.

Synthesis and Manufacturing Insights

The synthesis of enantiomerically pure 2-arylpiperidines is a significant challenge in organic chemistry.[12] Methods must be highly selective to produce the desired (S)-enantiomer, which is critical for pharmacological efficacy.

Retrosynthetic Strategy

A common approach to synthesizing chiral 2-substituted piperidines involves the asymmetric modification of a pre-formed piperidine or pyridine ring, or the cyclization of a chiral acyclic precursor. Key strategies include asymmetric hydrogenation of pyridine derivatives, nucleophilic addition to chiral imines, or resolution of a racemic mixture.[13][14]

Caption: Retrosynthetic analysis of (S)-2-(2-Fluorophenyl)piperidine.

Recommended Asymmetric Synthesis Protocol: Catalytic Hydrogenation

One of the most efficient methods for preparing enantiopure piperidines is the asymmetric hydrogenation of the corresponding pyridine precursor.[1] This protocol is based on established methodologies.

Objective: To synthesize (S)-2-(2-Fluorophenyl)piperidine via asymmetric hydrogenation of 2-(2-Fluorophenyl)pyridine.

Materials:

-

2-(2-Fluorophenyl)pyridine (Substrate)

-

Chiral Ruthenium or Rhodium Catalyst (e.g., a Ru(II) complex with a chiral phosphine ligand)[1]

-

Hydrogen Gas (H₂)

-

Solvent (e.g., Methanol, Ethanol)

-

Acid (e.g., HCl, for catalyst activation if required)

-

Inert gas (Argon or Nitrogen)

Protocol:

-

Reactor Setup: A high-pressure hydrogenation reactor is charged with 2-(2-Fluorophenyl)pyridine and the chiral catalyst (typically 0.1-1 mol%) under an inert atmosphere.

-

Solvent Addition: Degassed solvent (e.g., Methanol) is added via cannula.

-

Pressurization: The reactor is sealed, purged several times with low-pressure hydrogen, and then pressurized to the target H₂ pressure (e.g., 50-100 atm).

-

Rationale: High pressure increases the concentration of hydrogen in the solution, driving the reaction forward and improving the rate of conversion.

-

-

Reaction: The mixture is stirred vigorously at a controlled temperature (e.g., 25-50°C) for 12-48 hours. Reaction progress is monitored by TLC or GC-MS.

-

Rationale: The chiral catalyst coordinates to the pyridine ring, and the transfer of hydrogen occurs stereoselectively to one face of the molecule, directed by the chiral ligand environment.

-

-

Work-up: Upon completion, the reactor is carefully depressurized. The solvent is removed under reduced pressure.

-

Purification: The crude product is purified using column chromatography on silica gel to remove the catalyst and any byproducts, yielding the enantiomerically enriched (S)-2-(2-Fluorophenyl)piperidine.

-

Characterization: The product's identity is confirmed using NMR and MS. The enantiomeric excess (ee) is determined using chiral HPLC.

Workflow for Enantiomeric Purity Assessment

Confirming the stereochemical purity is a critical quality control step. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 4. CAS 745822-33-7: (3S)-3-[(4-fluorophenyl)methyl]piperidine… [cymitquimica.com]

- 5. chemimpex.com [chemimpex.com]

- 6. PubChemLite - 2-(2-fluorophenyl)piperidine (C11H14FN) [pubchemlite.lcsb.uni.lu]

- 7. 1228559-38-3|(S)-2-(2-Fluorophenyl)piperidine|BLD Pharm [bldpharm.com]

- 8. (S)-2-(3-Fluorophenyl)piperidine Supplier & Manufacturer in China | Properties, Safety, Uses, Price, COA [pipzine-chem.com]

- 9. chemscene.com [chemscene.com]

- 10. 3-(三氟甲基)哌啶-2-酮_cas号1000934-03-1_3-(trifluoromethyl)piperidin-2-one_分子式_结构式_分子量|CAS标准品信息网 - CAS信息网 [cas-news.com]

- 11. 2-(2-Fluorophenyl)piperidine hydrochloride, 1 g, CAS No. 1185010-62-1 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (−)-anabasine - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Pharmacological significance of (S)-2-(2-Fluorophenyl)piperidine in medicinal chemistry

An In-Depth Technical Guide to the Pharmacological Significance of (S)-2-(2-Fluorophenyl)piperidine in Medicinal Chemistry

Introduction: The Piperidine Scaffold as a Cornerstone of Modern Therapeutics

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a quintessential "privileged scaffold" in medicinal chemistry.[1][2][3][4] Its prevalence in over 70 FDA-approved drugs stems from its ability to confer favorable physicochemical properties, including improved water solubility, metabolic stability, and the capacity to engage in crucial hydrogen bonding interactions with biological targets.[4][5] Within this broad class, the 2-arylpiperidine motif is particularly significant, forming the structural core of numerous centrally active agents.[6][7]

This guide focuses on a specific, highly valuable derivative: (S)-2-(2-Fluorophenyl)piperidine . The significance of this molecule lies in the precise confluence of its stereochemistry and substitution pattern. The (S)-configuration at the C2 position is often critical for selective and potent interaction with chiral biological targets like receptors and enzymes. Furthermore, the strategic placement of a fluorine atom at the ortho-position of the phenyl ring profoundly influences the molecule's properties. Fluorine substitution can modulate basicity (pKa), enhance lipophilicity for improved blood-brain barrier penetration, and block sites of metabolic degradation, thereby improving the pharmacokinetic profile of drug candidates.[8][9]

This document, intended for researchers and drug development professionals, will explore the synthesis, pharmacological profile, and medicinal chemistry applications of this pivotal molecular scaffold.

The (S)-2-(2-Fluorophenyl)piperidine Core: A Gateway to Novel Neuropharmacology

The (S)-2-(2-Fluorophenyl)piperidine scaffold serves as a foundational building block in the design of novel therapeutics, particularly for neurological and neuropsychiatric disorders.[8] Its structural features make it an ideal starting point for developing agents targeting complex conditions such as depression, anxiety, attention deficit hyperactivity disorder (ADHD), and schizophrenia.[8][10][11]

The chirality of the molecule is paramount. Enantiomers of a drug can exhibit vastly different pharmacological activities, potencies, and toxicity profiles. The (S)-enantiomer of 2-arylpiperidines is frequently the more active or desired stereoisomer, making stereocontrolled synthesis an absolute requirement in the drug development process.

Enantioselective Synthesis: Accessing the Pharmacologically Relevant Isomer

The creation of enantiomerically pure 2-arylpiperidines is a key challenge in synthetic organic chemistry. Several robust strategies have been developed to achieve high stereochemical control. These include the use of chiral auxiliaries, asymmetric catalysis, and kinetic resolution.[6][7][12] A particularly effective method involves the diastereoselective reduction of chiral bicyclic lactams, which serve as advanced precursors to the target piperidine.[12][13][14]

Experimental Protocol: Enantioselective Synthesis via Chiral Bicyclic Lactam

This protocol outlines a representative three-step synthesis of (S)-2-arylpiperidines, adapted from established methodologies.[14]

Step 1: Synthesis of Chiral Bicyclic Lactam

-

A solution of an appropriate δ-oxoacid (e.g., 5-(2-fluorophenyl)-5-oxopentanoic acid) and (R)-phenylglycinol (1.0 equiv.) in toluene is heated to reflux with azeotropic removal of water.

-

The reaction is monitored by TLC until the starting material is consumed.

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the 8a-(2-fluorophenyl) substituted bicyclic lactam as a single stereoisomer.

-

Causality: The use of the chiral auxiliary (R)-phenylglycinol directs the cyclodehydration to stereoselectively form one specific diastereomer of the bicyclic lactam, setting the crucial stereocenter that will become C2 of the piperidine.

-

Step 2: Diastereoselective Reductive Opening

-

The purified bicyclic lactam is dissolved in anhydrous tetrahydrofuran (THF) under an inert atmosphere (Argon or Nitrogen).

-

The solution is cooled to -78 °C.

-

A solution of 9-Borabicyclo[3.3.1]nonane (9-BBN) in THF (1.5 equiv.) is added dropwise.

-

The reaction is stirred at -78 °C for several hours, then allowed to warm slowly to room temperature.

-

The reaction is quenched by the careful addition of methanol, followed by aqueous HCl.

-

The product, a stereochemically defined hydroxypiperidine derivative, is extracted with an organic solvent and purified.

-

Causality: The bulky 9-BBN reducing agent approaches the lactam from the sterically least hindered face, leading to a highly diastereoselective reduction and opening of the oxazolidine ring. The presence of the 8a-aryl group is critical for directing this stereoselectivity.[14]

-

Step 3: Hydrogenolysis to Yield (S)-2-(2-Fluorophenyl)piperidine

-

The purified product from Step 2 is dissolved in methanol.

-

10% Palladium on carbon (Pd/C) catalyst is added to the solution.

-

The mixture is subjected to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stirred vigorously at room temperature.

-

Reaction progress is monitored by TLC.

-

Upon completion, the catalyst is removed by filtration through Celite.

-

The solvent is evaporated to yield the final product, (S)-2-(2-Fluorophenyl)piperidine.

-

Causality: Catalytic hydrogenolysis cleaves the benzylic C-N bond of the chiral auxiliary, releasing the free piperidine without affecting the stereocenter at C2.

-

Sources

- 1. mdpi.com [mdpi.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Analogues of Piperidine for Drug Design - Enamine [enamine.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chemimpex.com [chemimpex.com]

- 9. scientificupdate.com [scientificupdate.com]

- 10. Discovery and pharmacological characterization of aryl piperazine and piperidine ethers as dual acting norepinephrine reuptake inhibitors and 5-HT1A partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of aryl-piperidine derivatives as potential antipsychotic agents using molecular hybridization strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (-)-anabasine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (−)-anabasine - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (−)-anabasine - Chemical Communications (RSC Publishing) [pubs.rsc.org]

(S)-2-(2-Fluorophenyl)piperidine CAS number and molecular weight data

An In-Depth Technical Guide to (S)-2-(2-Fluorophenyl)piperidine

Abstract

(S)-2-(2-Fluorophenyl)piperidine is a chiral heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. As a substituted piperidine, it belongs to a class of compounds that are among the most important synthetic fragments for drug design.[1][2] The incorporation of a fluorophenyl group can enhance metabolic stability and binding affinity, making this molecule a valuable building block for novel therapeutic agents, particularly those targeting the central nervous system (CNS).[3] This guide provides a comprehensive overview of the fundamental physicochemical properties, established synthetic strategies, analytical characterization methods, and the pharmacological relevance of (S)-2-(2-Fluorophenyl)piperidine, tailored for researchers and scientists in the field of drug discovery.

Compound Identification and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are foundational to its application in research. (S)-2-(2-Fluorophenyl)piperidine is most commonly identified by its Chemical Abstracts Service (CAS) number. It is often handled in its free base form or as a more stable hydrochloride salt.

| Property | Data | Source |

| Compound Name | (S)-2-(2-Fluorophenyl)piperidine | - |

| CAS Number | 1228559-38-3 | |

| Molecular Formula | C₁₁H₁₄FN | [4][5] |

| Molecular Weight | 179.23 g/mol | [4][6] |

| SMILES Code | FC1=CC=CC=C1[C@H]2NCCCC2 | [4] |

| InChIKey | TVVQOANABUGGFL-UHFFFAOYSA-N | [5] |

| XLogP (Predicted) | 2.3 | [5] |

| Topological Polar Surface Area (TPSA) | 12.03 Ų | |

| Hydrogen Bond Donor Count | 1 | [7] |

| Hydrogen Bond Acceptor Count | 1 | [7] |

| Hydrochloride Salt CAS | 1185010-62-1 | [7][8] |

| Hydrochloride Salt MW | 215.69 g/mol | [7] |

Synthesis and Stereochemical Control

The synthesis of substituted piperidines is a well-established area of organic chemistry, driven by their prevalence in pharmaceuticals.[2] The primary challenge in synthesizing (S)-2-(2-Fluorophenyl)piperidine lies in controlling the stereochemistry to isolate the desired (S)-enantiomer exclusively.

General Synthetic Approach: Catalytic Hydrogenation

A prevalent method for synthesizing the piperidine core is the catalytic hydrogenation of the corresponding pyridine precursor, 2-(2-Fluorophenyl)pyridine.[9][10] This reaction reduces the aromatic pyridine ring to a saturated piperidine ring.

Experimental Protocol (General):

-

Reaction Setup: The 2-(2-fluorophenyl)pyridine starting material is dissolved in a suitable solvent, such as ethanol or acetic acid, in a high-pressure reaction vessel (autoclave).

-

Catalyst Addition: A heterogeneous catalyst, typically Platinum(IV) oxide (PtO₂) or Rhodium on Carbon (Rh/C), is added to the mixture.[10]

-

Hydrogenation: The vessel is sealed, purged with an inert gas, and then pressurized with hydrogen gas (H₂). The reaction is typically heated and agitated for several hours until the reaction is complete, as monitored by techniques like TLC or GC-MS.

-

Work-up: Upon completion, the reaction mixture is filtered to remove the solid catalyst. The solvent is then removed under reduced pressure to yield the crude racemic 2-(2-Fluorophenyl)piperidine.

Enantiomeric Resolution

The product of the hydrogenation is a racemic mixture, containing both the (R) and (S) enantiomers. Achieving the desired (S) configuration requires a subsequent resolution step.

Experimental Protocol (Chiral Resolution):

-

Diastereomeric Salt Formation: The racemic piperidine is treated with a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid or mandelic acid), in a suitable solvent. This forms two diastereomeric salts.

-

Fractional Crystallization: Due to their different physical properties, one of the diastereomeric salts will be less soluble and will preferentially crystallize out of the solution. This solid is collected by filtration.

-

Liberation of the Enantiomer: The isolated diastereomeric salt is then treated with a base (e.g., NaOH or NaHCO₃) to neutralize the chiral acid and liberate the free base of the desired enantiomer, (S)-2-(2-Fluorophenyl)piperidine.

-

Extraction and Purification: The final product is extracted into an organic solvent, dried, and purified, typically by chromatography, to yield the enantiomerically pure compound.

Alternatively, asymmetric synthesis routes, which use chiral catalysts or auxiliaries from the outset, can directly produce the desired enantiomer, bypassing the need for resolution.[1]

Caption: General synthetic and resolution workflow for (S)-2-(2-Fluorophenyl)piperidine.

Analytical Characterization

To ensure the identity, purity, and stereochemical integrity of the final compound, a suite of analytical techniques is employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The proton signals and their couplings verify the connectivity of the piperidine and fluorophenyl rings, while carbon signals confirm the carbon skeleton.[11]

-

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound, confirming the molecular formula. The fragmentation pattern can also provide structural information.[11]

-

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule. Key stretches would include N-H (for the secondary amine), C-H (aliphatic and aromatic), and C-F bonds.[11]

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the most critical technique for confirming the enantiomeric purity (enantiomeric excess, ee) of the final (S)-product. By using a chiral stationary phase, the (S) and (R) enantiomers can be separated and quantified.

Applications in Research and Drug Development

The piperidine scaffold is a cornerstone in medicinal chemistry, present in numerous approved drugs.[1][12] The unique structural features of (S)-2-(2-Fluorophenyl)piperidine make it a compound of high interest for developing new therapeutics.

-

Central Nervous System (CNS) Agents: The piperidine ring is a common feature in drugs targeting CNS disorders.[3] The lipophilicity imparted by the phenyl group allows such molecules to cross the blood-brain barrier. The fluorine atom can further enhance this property and improve metabolic stability by blocking potential sites of oxidative metabolism.

-

Pharmacological Potential: Piperidine derivatives have demonstrated a vast range of pharmacological activities, including analgesic, antipsychotic, anti-inflammatory, and antimicrobial effects.[12][13][14] This broad potential makes fluorophenyl-substituted piperidines attractive candidates for screening in various disease models.

-

Scaffold for Lead Optimization: As a chiral building block, (S)-2-(2-Fluorophenyl)piperidine serves as a starting point for the synthesis of more complex molecules. Its secondary amine provides a convenient handle for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs.[15]

Caption: Relationship between structure and potential applications.

Conclusion

(S)-2-(2-Fluorophenyl)piperidine is a synthetically accessible and highly valuable chiral building block for modern drug discovery. Its combination of a privileged piperidine scaffold and a metabolically robust fluorophenyl moiety provides a strong foundation for the development of novel therapeutics with potentially improved efficacy and pharmacokinetic profiles, particularly in the realm of central nervous system disorders. The methodologies for its synthesis, stereochemical control, and analytical validation are well-established, enabling its reliable use in advanced research and development programs.

References

-

Carl ROTH. 2-(2-Fluorophenyl)piperidine hydrochloride, 1 g, CAS No. 1185010-62-1. [Link]

-

MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

-

PubChemLite. 2-(2-fluorophenyl)piperidine (C11H14FN). [Link]

-

IJNRD.org. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]

-

ResearchGate. Pharmacological properties of natural piperidine derivatives. [Link]

-

NIST. Piperidine - the NIST WebBook. [Link]

-

DTIC. Piperidine Synthesis. [Link]

-

Organic Chemistry Portal. Piperidine synthesis. [Link]

-

Pak. J. Pharm. Sci. Analgesic activity of alkyl piperidine derivatives. [Link]

-

PubMed. Comparative study of 2-(4-ethyl-1-piperazinyl)-4-(fluorophenyl)-5,6,7,8,9, 10-hexahydrocycloocta[b]pyridine (AD-5423) and haloperidol for their pharmacological activities related to antipsychotic efficacy and/or adverse side-effects. [Link]

-

ResearchGate. The synthesis of fluorinated piperidine derivatives: compounds 8 and 11. [Link]

-

PubChem. 4-(4-Fluorophenyl)piperidine. [Link]

-

ACS Publications. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. [Link]

-

Wiley Online Library. Preparation and characterization of the 'research chemical' diphenidine, its pyrrolidine analogue, and their 2,2-dipheny. [Link]

-

MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

-

RSC. Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 1228559-38-3|(S)-2-(2-Fluorophenyl)piperidine|BLD Pharm [bldpharm.com]

- 5. PubChemLite - 2-(2-fluorophenyl)piperidine (C11H14FN) [pubchemlite.lcsb.uni.lu]

- 6. 4-(4-Fluorophenyl)piperidine | C11H14FN | CID 2759136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemscene.com [chemscene.com]

- 8. 2-(2-Fluorophenyl)piperidine hydrochloride, 1 g, CAS No. 1185010-62-1 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 11. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 12. ijnrd.org [ijnrd.org]

- 13. applications.emro.who.int [applications.emro.who.int]

- 14. Comparative study of 2-(4-ethyl-1-piperazinyl)-4-(fluorophenyl)-5,6,7,8,9, 10-hexahydrocycloocta[b]pyridine (AD-5423) and haloperidol for their pharmacological activities related to antipsychotic efficacy and/or adverse side-effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Solubility Profile & Technical Handling of (S)-2-(2-Fluorophenyl)piperidine

Executive Summary

This technical guide provides a comprehensive analysis of the solubility profile of (S)-2-(2-Fluorophenyl)piperidine (CAS: 1185010-62-1 for HCl salt), a critical chiral intermediate in the synthesis of neurokinin antagonists and serotonin reuptake inhibitors.

The presence of the ortho-fluorine atom on the phenyl ring introduces unique electronic and lipophilic modifications compared to the parent 2-phenylpiperidine. This guide addresses the solubility differentials between the free base and the hydrochloride salt, providing actionable protocols for solvent selection during extraction, crystallization, and process scaling.

Physicochemical Characterization

Understanding the solubility requires analyzing the molecular forces at play. The molecule consists of a secondary amine (basic center) and a fluorinated aromatic ring (lipophilic center).

| Property | Description | Impact on Solubility |

| Molecular Structure | Chiral Piperidine Ring + o-Fluorophenyl group | Dual nature: Amine allows H-bonding; Fluorine increases lipophilicity ( |

| Acidity/Basicity | Secondary Amine ( | High pH sensitivity. Soluble in aqueous acid; extracts into organics at pH > 11. |

| Fluorine Effect | High electronegativity, low polarizability | Increases solubility in halogenated solvents (DCM) compared to non-fluorinated analogs. |

Solubility Profile

The following data categorizes solvent compatibility for both the Free Base and the Hydrochloride Salt forms.

Qualitative Solubility Matrix

Data synthesized from thermodynamic principles of piperidine derivatives and specific patent literature [1][2].

| Solvent Class | Specific Solvent | Free Base Solubility | HCl Salt Solubility | Application Context |

| Protics | Water | Insoluble (< 0.1 mg/mL) | High (> 50 mg/mL) | Salt formation / Aqueous workup |

| Methanol / Ethanol | High (Miscible) | High (> 30 mg/mL) | Recrystallization / Resolution | |

| Isopropanol (IPA) | High | Moderate (Temp. dependent) | Ideal for crystallization cooling curves | |

| Chlorinated | Dichloromethane (DCM) | High (Miscible) | Moderate to High | Extraction from aqueous basic phase |

| Chloroform | High | Moderate | NMR analysis / Extraction | |

| Ethers | Diethyl Ether | High | Insoluble | Anti-solvent for salt precipitation |

| THF | High | Low to Moderate | Reaction solvent | |

| Hydrocarbons | Hexane / Heptane | Moderate (Temp. dependent) | Insoluble | Anti-solvent / Impurity wash |

| Toluene | High | Low | Azeotropic drying / Extraction | |

| Polar Aprotic | DMSO / DMF | High | High | Stock solutions for bio-assays |

Critical Solubility Insights

-

The "Salting Out" Effect: The HCl salt is highly soluble in lower alcohols (MeOH, EtOH). To recover the salt, an "anti-solvent" method using Diethyl Ether or MTBE is required.

-

Chiral Resolution: Resolution is typically performed using L-(+)-Tartaric acid in Ethanol or Methanol. The solubility difference between the diastereomeric salts (S-enantiomer tartrate vs. R-enantiomer tartrate) in alcohol is the basis for separation [3].

Experimental Protocols

These protocols are designed to be self-validating. If the expected phase change does not occur, check the pH or water content of your solvent.

Protocol A: Gravimetric Solubility Determination

Use this protocol to establish precise solubility curves for your specific batch.

-

Preparation: Weigh approx. 100 mg of (S)-2-(2-Fluorophenyl)piperidine (HCl salt) into a sequence of HPLC vials.

-

Solvent Addition: Add the target solvent in 100 µL increments while sonicating at 25°C.

-

Equilibration: Agitate for 24 hours. If solid remains, centrifuge and filter the supernatant.

-

Quantification: Evaporate a known volume of supernatant and weigh the residue OR analyze via HPLC against a standard curve.

-

Validation: The solubility in water should exceed 50 mg/mL; in Heptane, it should be effectively zero.

Protocol B: Purification via Anti-Solvent Recrystallization

Target: Removal of process impurities from the HCl salt.

-

Dissolution: Dissolve crude (S)-2-(2-Fluorophenyl)piperidine HCl in the minimum volume of hot Ethanol (approx. 60°C).

-

Filtration: Filter hot to remove insoluble mechanical impurities.

-

Precipitation: Slowly add Diethyl Ether or MTBE (ratio 1:3 relative to Ethanol) while stirring.

-

Nucleation: Cool the mixture to 0°C. White crystalline needles should form.

-

Isolation: Filter the solid under nitrogen (hygroscopic risk). Wash with cold Ether.

Process Visualization

Solubility Determination Workflow

This logic flow ensures accurate data generation for process development.

Caption: Step-by-step logic for determining equilibrium solubility, ensuring saturation is reached before analysis.

Solvent Selection Decision Tree (Purification)

A logical guide for selecting the correct solvent system based on the form of the compound.

Caption: Decision matrix for selecting purification solvents based on the protonation state of the piperidine.

References

- Google Patents. (1996). Process for preparing 4-aryl-piperidine derivatives (WO1996036636A1). (describes tartaric acid resolution of fluorophenyl piperidines).

Role of (S)-2-(2-Fluorophenyl)piperidine as a chiral building block

(S)-2-(2-Fluorophenyl)piperidine: A Technical Guide to a Privileged Chiral Building Block in Modern Drug Discovery

Abstract

The 2-arylpiperidine scaffold is a cornerstone in medicinal chemistry, appearing in a multitude of clinically significant compounds.[1][2] The introduction of specific stereochemistry and strategic functionalization, such as fluorination, provides a powerful tool to refine a molecule's pharmacological profile. This technical guide offers an in-depth examination of (S)-2-(2-Fluorophenyl)piperidine, a chiral building block of increasing importance. We will explore its structural attributes, the strategic impact of the fluorine substituent, robust methodologies for its stereoselective synthesis, and its application in the synthesis of complex pharmaceutical targets. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their discovery programs.

The Strategic Value of Chiral Piperidines

The piperidine ring is one of the most prevalent nitrogen-containing heterocycles in approved pharmaceuticals, valued for its favorable physicochemical properties and its ability to serve as a versatile scaffold for presenting substituents in a defined three-dimensional arrangement.[3][4] Since biological targets like enzymes and receptors are inherently chiral, the stereochemistry of a drug molecule is critical for achieving desired potency and selectivity.[5] Utilizing enantiomerically pure building blocks, such as (S)-2-(2-Fluorophenyl)piperidine, is a fundamental strategy in modern drug discovery that accelerates the development of optimized clinical candidates by ensuring precise control over the final molecule's spatial orientation.[5][6]

Profile of (S)-2-(2-Fluorophenyl)piperidine

Core Attributes and Physicochemical Properties

(S)-2-(2-Fluorophenyl)piperidine is a chiral secondary amine that combines the rigid piperidine backbone with an ortho-fluorinated phenyl ring. This combination imparts a unique set of properties that are highly advantageous for drug design. While specific experimental data for this exact molecule is sparse, its properties can be reliably inferred from the parent piperidine structure and the well-documented effects of fluorination.

| Property | Value (Estimated/Inferred) | Causality and Implication |

| Molecular Formula | C₁₁H₁₄FN | - |

| Molecular Weight | 179.23 g/mol | - |

| Appearance | Colorless to pale yellow liquid/oil | Typical for small molecule amines. |

| pKa (Basic) | ~10.5 (vs. 11.1 for Piperidine) | The strongly electronegative fluorine atom exerts an inductive electron-withdrawing effect, reducing the electron density on the nitrogen and lowering its basicity compared to unsubstituted piperidine.[7] This modulation is critical for tuning interactions with biological targets and controlling ionization state at physiological pH. |

| logP (Octanol/Water) | ~2.5 - 3.0 | The fluorophenyl group significantly increases lipophilicity compared to piperidine (logP ~0.8), which can enhance membrane permeability and access to CNS targets.[8] |

| Chirality | (S)-enantiomer | Provides a fixed stereocenter at the C2 position, crucial for stereospecific interactions with chiral biological macromolecules. |

The Influence of the 2-Fluorophenyl Group

The strategic placement of the 2-fluorophenyl group has profound stereoelectronic consequences.

-

Conformational Control: The piperidine ring exists predominantly in a chair conformation. The bulky 2-aryl substituent can occupy either an axial or equatorial position. While the equatorial position is often sterically favored, the preference can be influenced by N-substitution and pseudo-allylic strain, potentially stabilizing the axial conformer, which presents a unique exit vector for further substitution.[9] The fluorine atom itself has a small van der Waals radius (1.47 Å) and does not significantly increase steric bulk compared to hydrogen (1.20 Å), but its electronic effects can influence bond lengths and angles.[7]

-

Metabolic Stability: Aromatic hydroxylation is a common metabolic pathway. The C-F bond is exceptionally strong, making the ortho-position of the phenyl ring resistant to metabolic attack by Cytochrome P450 enzymes, which can improve the pharmacokinetic profile and in-vivo half-life of a drug candidate.[8][10]

-

Target Interactions: Fluorine can participate in unique, non-covalent interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, potentially enhancing binding affinity and selectivity.[11]

Caption: General workflow for synthesis via asymmetric hydrogenation.

Detailed Protocol: Rh-Catalyzed Asymmetric Hydrogenation

This protocol is a representative, self-validating methodology adapted from established procedures for the asymmetric hydrogenation of tetrasubstituted olefins. [3][12] Reaction: Synthesis of (S)-1-Boc-2-(2-fluorophenyl)piperidine from 1-Boc-2-(2-fluorophenyl)-1,2,3,6-tetrahydropyridine.

Materials:

-

1-Boc-2-(2-fluorophenyl)-1,2,3,6-tetrahydropyridine (1.0 eq)

-

[Rh(COD)₂]BF₄ (0.01 eq, 1 mol%)

-

(S,S,R,R)-TangPhos (0.011 eq, 1.1 mol%)

-

Degassed Methanol (or other suitable solvent like THF)

-

Hydrogen Gas (H₂)

Procedure:

-

Catalyst Preparation: In a glovebox, to a flame-dried Schlenk flask, add [Rh(COD)₂]BF₄ (1 mol%) and (S,S,R,R)-TangPhos (1.1 mol%). Add degassed methanol and stir the solution for 20 minutes to allow for catalyst pre-formation. The choice of a rigid, electron-rich phosphine ligand like TangPhos is crucial for achieving high enantioselectivity. [13]2. Substrate Addition: In a separate flask, dissolve the tetrahydropyridine substrate (1.0 eq) in degassed methanol.

-

Reaction Setup: Transfer the substrate solution to the catalyst solution via cannula.

-

Hydrogenation: Place the reaction flask in a high-pressure autoclave. Purge the autoclave three times with H₂ gas before pressurizing to the desired pressure (e.g., 500 psi).

-

Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. The reaction progress can be monitored by taking aliquots (after safely depressurizing) and analyzing via TLC or ¹H NMR to check for the disappearance of the olefinic protons.

-

Work-up: Upon completion, carefully vent the autoclave. Concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the N-Boc protected product.

-

Deprotection: Dissolve the purified product in dichloromethane (DCM) and add trifluoroacetic acid (TFA) (4-5 eq). Stir at room temperature for 2 hours. Remove the solvent and excess acid under reduced pressure. Dissolve the residue in DCM and wash with saturated NaHCO₃ solution. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the final free amine product.

Self-Validation:

-

Expected Yield: >90% for the hydrogenation step.

-

Expected Enantiomeric Excess (ee): >95%, determined by chiral HPLC analysis.

-

Characterization: Confirm structure and purity via ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Application Case Study: Synthesis of NK-1 Receptor Antagonists

The utility of chiral 2-arylpiperidines is powerfully demonstrated in the synthesis of neurokinin-1 (NK-1) receptor antagonists like (+)-CP-99,994, which have been investigated for the treatment of depression and emesis. [8][11]While CP-99,994 itself contains a 2-phenylpiperidine core, its synthesis illustrates a pathway directly applicable to analogues made from (S)-2-(2-Fluorophenyl)piperidine.

Retrosynthetic Analysis

The structure of CP-99,994 features a cis-2,3-disubstituted piperidine ring. A key retrosynthetic disconnection breaks the C3-N bond, tracing the molecule back to a 2-aryl-3-hydroxypiperidine intermediate, which in turn can be derived from a chiral 2-arylpiperidine building block.

Caption: From chiral building block to a complex API target.

This strategic use of a pre-formed, enantiopure building block significantly simplifies the synthesis by isolating the challenge of stereocontrol to the initial steps, ensuring the correct absolute stereochemistry is carried through to the final product. [10]

Role as a Precursor for Chiral Ligands

Beyond its role as a structural scaffold, the secondary amine of (S)-2-(2-Fluorophenyl)piperidine provides a reactive handle for derivatization. It can be readily functionalized to create novel chiral ligands for asymmetric catalysis. For instance, acylation or alkylation with groups bearing phosphine moieties can generate P,N-type ligands. The defined stereochemistry adjacent to the nitrogen atom can create a highly effective chiral pocket in a metal complex, enabling high stereoselectivity in catalytic transformations.

Analytical Characterization and Handling

-

Quality Control: The chemical purity of (S)-2-(2-Fluorophenyl)piperidine should be assessed using standard techniques like ¹H and ¹³C NMR spectroscopy and mass spectrometry. Crucially, the enantiomeric purity must be determined using a validated chiral chromatography method (HPLC or SFC) with a suitable chiral stationary phase.

-

Safety and Handling: As a substituted amine, this compound should be handled as a potential irritant to the skin, eyes, and respiratory tract. [14]It should be used in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Store in a cool, dry place in a tightly sealed container.

Conclusion

(S)-2-(2-Fluorophenyl)piperidine is more than just a chemical intermediate; it is a strategic tool for modern drug discovery. Its pre-defined stereochemistry simplifies complex syntheses, while the ortho-fluoro substituent offers a proven method for enhancing metabolic stability and modulating electronic properties. The availability of robust synthetic routes, combined with its direct applicability in constructing complex and pharmacologically relevant scaffolds, positions (S)-2-(2-Fluorophenyl)piperidine as a privileged building block for the development of next-generation therapeutics.

References

- Chen, J., Tian, J., Liu, F., Liu, Y., Zhao, G., Yuan, W., & Zhao, B. (2020). Concise Asymmetric Synthesis of (+)-CP-99,994 and (+)-L-733,060 via Efficient Construction of Homochiral syn-1,2-Diamines and syn-1,2-Amino Alcohols. The Journal of Organic Chemistry, 73(8), 3307–3310. Available from: https://pubs.acs.org/doi/10.1021/jo8002979

- ResearchGate. (n.d.). SN2 reaction of 2-substituted 3-piperidinol mesylate with retention of configuration: application to the asymmetric synthesis of (2R,3S). Retrieved from https://www.researchgate.net/publication/257778385_SN2_reaction_of_2-substituted_3-piperidinol_mesylate_with_retention_of_configuration_application_to_the_asymmetric_synthesis_of_2R3S-CP-99994

- Liu, R.-H., Fang, K., Wang, B., Xu, M.-H., & Lin, G.-Q. (2008). Concise asymmetric synthesis of (+)-CP-99,994 and (+)-L-733,060 via efficient construction of homochiral syn-1,2-diamines and syn-1,2-amino alcohols. The Journal of Organic Chemistry, 73(8), 3307–3310. Available from: https://pubmed.ncbi.nlm.nih.gov/18331063/

- Amat, M., Cantó, M., Llor, N., & Bosch, J. (2002). Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (−)-anabasine. Chemical Communications, (5), 526–527. Available from: https://pubs.rsc.org/en/content/articlelanding/2002/cc/b200020m

- Coldham, I., Raimbault, S., Whittaker, D. T. E., Chovatia, P. T., Leonori, D., Patel, J. J., & Sheikh, N. S. (2010). Application of Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine to the Asymmetric Synthesis of 2-Aryl and 2-Vinyl Piperidines. Organic Letters, 13(1), 132-135. Available from: https://pubs.acs.org/doi/10.1021/ol102641c

- Comins, D. L., & Kim, Y. (2003). Asymmetric synthesis of (+)-L-733,060 and (+)-CP-99,994 based on a new chiral 3-piperidinol synthon. Organic Letters, 5(11), 1999-2002. Available from: https://pubmed.ncbi.nlm.nih.gov/12762711/

- Amat, M., Cantó, M., Llor, N., & Bosch, J. (2002). Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (−)-anabasine. Chemical Communications, (5), 526–527. Available from: https://pubs.rsc.org/en/content/articlelanding/2002/CC/b200020m

- Amat, M., Cantó, M., Llor, N., & Bosch, J. (2002). Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (-)-anabasine. Chemical communications (Cambridge, England), (5), 526–527. Available from: https://pubmed.ncbi.nlm.nih.gov/12120573/

- Zhang, W., & Zhang, X. (2011). Rhodium-Catalyzed Asymmetric Hydrogenation. In Handbook of Asymmetric Catalysis. Wiley-VCH. Available from: https://onlinelibrary.wiley.com/doi/book/10.1002/9783527635207

- Fassihi, A., et al. (2024). Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents. BMC Chemistry, 18(1), 1-15. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11248512/

- U.S. Environmental Protection Agency. (n.d.). 2-[[4-[6-[(4-Cyano-2-fluorophenyl)methoxy]-2-pyridinyl]-1-piperidinyl]methyl]-1-[(2S)-2-oxetanylmethyl]-1H-benzimidazole-6-carboxylic acid Properties. CompTox Chemicals Dashboard. Retrieved from https://comptox.epa.gov/dashboard/chemical/details/DTXSID601101457

- Chen, X., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts, 5(1), e1-e11. Available from: https://www.thieme-connect.com/products/ejournals/html/10.1055/s-0043-1764218

- Frolov, N. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1395. Available from: https://www.mdpi.com/1420-3049/28/3/1395

- Tang, W., & Zhang, X. (2010). Rhodium(I)-Catalyzed Asymmetric Hydrogenation. In Chiral Synthesis. Wiley-VCH. Available from: https://onlinelibrary.wiley.com/doi/10.1002/9783527629558.ch1

- ResearchGate. (n.d.). Selected results for the asymmetric Rh-catalyzed hydrogenation of substrates 11b–h using [Rh(cod)2]BF4/2a catalytic system. Retrieved from https://www.researchgate.

- Wang, L., et al. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. ACS Omega, 7(10), 8415-8422. Available from: https://pubs.acs.org/doi/10.1021/acsomega.1c06950

- Li, X., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. Available from: https://pubs.acs.org/doi/10.1021/jacs.3c05044

- Etayo, P., & Vidal-Ferran, A. (2013). Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews, 42(2), 728–754. Available from: https://pubs.rsc.org/en/content/articlelanding/2013/cs/c2cs35410a

- Qu, B., Mangunuru, H. P. R., et al. (2016). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. Organic Letters, 18(19), 4924-4927. Available from: https://www.semanticscholar.org/paper/Synthesis-of-Enantioenriched-2-Alkyl-Piperidine-Qu-Mangunuru/0c629f1233e6604245781a53995874416198f6a9

- ResearchGate. (n.d.). Piperidine containing FDA approved drugs. Retrieved from https://www.researchgate.net/figure/Piperidine-containing-FDA-approved-drugs_fig1_380757523

- Pàmies, O., et al. (2012). Rhodium-catalyzed asymmetric hydrogenation of olefins with PhthalaPhos, a new class of chiral supramolecular ligands. Chemistry – A European Journal, 18(4), 1239-1252. Available from: https://pubmed.ncbi.nlm.nih.gov/22287413/

- Qu, B., Mangunuru, H. P. R., et al. (2016). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. Organic Letters, 18(19), 4924-4927. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5484116/

- ResearchGate. (n.d.). Selected pharmaceutical structures containing piperidine scaffold. Retrieved from https://www.researchgate.net/figure/Selected-pharmaceutical-structures-containing-piperidine-scaffold_fig1_379101037

- Molecules. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Molecules, 25(24), 5939. Available from: https://www.mdpi.com/1420-3049/25/24/5939

- Oriental University Journal of Chemistry and Innovation. (n.d.). Piperidine-containing drugs and recently studied analogs – biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from https://ouci.org.ua/index.php/journal/article/view/106

- Carl ROTH. (n.d.). 2-(2-Fluorophenyl)piperidine hydrochloride. Retrieved from https://www.carlroth.com/com/en/research-chemicals/biochemicals-product-expansion/2-2-fluorophenyl-piperidine-hydrochloride/p/1e5y.1

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. semanticscholar.org [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. thieme-connect.de [thieme-connect.de]

- 6. Piperidine-containing drugs and recently studied analogs – biological activity, mechanism of action and synthetic casca… [ouci.dntb.gov.ua]

- 7. Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (−)-anabasine - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chemistry.mdma.ch [chemistry.mdma.ch]

- 10. Asymmetric synthesis of (+)-L-733, 060 and (+)-CP-99, 994 based on a new chiral 3-piperidinol synthon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Concise asymmetric synthesis of (+)-CP-99,994 and (+)-L-733,060 via efficient construction of homochiral syn-1,2-diamines and syn-1,2-amino alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Rhodium-catalyzed asymmetric hydrogenation of olefins with PhthalaPhos, a new class of chiral supramolecular ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. shop.lehrmittelverlag.lu.ch [shop.lehrmittelverlag.lu.ch]

- 14. 2-(2-Fluorophenyl)piperidine hydrochloride, 1 g, CAS No. 1185010-62-1 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]

An In-depth Technical Guide to the Thermodynamic Stability of (S)-2-(2-Fluorophenyl)piperidine Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-(2-Fluorophenyl)piperidine is a crucial chiral building block in medicinal chemistry, frequently incorporated into pharmacologically active compounds. Its therapeutic efficacy is intrinsically linked to its three-dimensional structure, where the thermodynamic stability of its enantiomers and their respective conformers plays a pivotal role. This guide provides a comprehensive analysis of the factors governing the thermodynamic stability of (S)-2-(2-Fluorophenyl)piperidine, delving into the intricate interplay of steric and electronic effects. We will explore both experimental and computational methodologies for assessing conformational preferences, offering field-proven insights to inform rational drug design and development.

Introduction: The Significance of Conformational Stability in Drug Design

The piperidine ring is a ubiquitous scaffold in pharmaceuticals, valued for its ability to impart favorable physicochemical properties.[1] When substituted, particularly at the 2-position with an aryl group, the resulting molecule adopts a complex conformational landscape. The therapeutic activity of such compounds is often dictated by the preferred conformation of the bioactive enantiomer.[2] Understanding the thermodynamic stability of different conformers is therefore paramount for predicting biological activity, optimizing drug-receptor interactions, and ensuring the stability of the final drug product.

For (S)-2-(2-Fluorophenyl)piperidine, the presence of a fluorine atom on the phenyl ring introduces additional electronic and steric considerations that significantly influence its conformational preferences. This guide will dissect these factors to provide a clear understanding of the thermodynamic landscape of this important chiral molecule.

The Conformational Landscape of 2-Arylpiperidines

The piperidine ring typically adopts a chair conformation to minimize torsional strain.[3] A substituent at the 2-position can occupy either an axial or an equatorial position, leading to two primary chair conformers. The relative stability of these conformers is determined by a balance of several factors.

Axial vs. Equatorial Preference: A Delicate Balance

In simple substituted cyclohexanes, bulky groups generally prefer the equatorial position to avoid steric clashes with axial hydrogens (1,3-diaxial interactions). However, in 2-arylpiperidines, the situation is more complex. The preference for an axial or equatorial arrangement of the aryl group is influenced by:

-

A¹'³ Strain (Allylic Strain): This steric interaction between the substituent on the nitrogen and the 2-aryl group can favor the axial conformation.[4][5] When the nitrogen is acylated, the partial double bond character of the N-C(O) bond enhances this effect, often making the axial conformer significantly more stable.[6]

-

Gauche Interactions: In the equatorial conformer, gauche interactions can occur between the aryl group and the C3 and C5 hydrogens of the piperidine ring.

-

Electronic Effects: The electronic nature of the aryl substituent and any substituents on the piperidine ring can influence conformational preference through effects like hyperconjugation and electrostatic interactions.[7][8]

The interplay of these forces means that the energy difference between the axial and equatorial conformers can be small, and in some cases, the axial conformer can be the more stable one.[9]

The Role of the 2-Fluorophenyl Substituent

The introduction of a fluorine atom at the ortho position of the phenyl ring in (S)-2-(2-Fluorophenyl)piperidine brings further complexity. Fluorine is highly electronegative and can participate in non-covalent interactions that stabilize specific conformations.

-

Gauche Effect: The gauche effect describes the tendency of certain substituents, particularly electronegative ones like fluorine, to prefer a gauche (60°) dihedral angle over an anti (180°) one.[10][11] This effect is often attributed to hyperconjugation, where electron density is donated from a C-H σ bonding orbital to a C-F σ* antibonding orbital.[10] This interaction is maximized in a gauche arrangement.

-

Intramolecular Hydrogen Bonding: Although less common with fluorine, weak C-H···F hydrogen bonds could potentially influence conformational stability.

-

Dipole-Dipole Interactions: The C-F bond possesses a significant dipole moment. The orientation of this dipole relative to other polar bonds in the molecule can either stabilize or destabilize certain conformers.[7][12]

The presence of the fluorine atom can therefore shift the equilibrium between the axial and equatorial conformers, and also influence the rotational barrier of the C2-Aryl bond.

Experimental Determination of Thermodynamic Stability

Several experimental techniques can be employed to probe the conformational equilibrium and determine the relative thermodynamic stabilities of the enantiomers and their conformers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for conformational analysis in solution. Key parameters that provide insight into conformational preferences include:

-

Chemical Shifts: The chemical shifts of protons on the piperidine ring, particularly the C2 methine proton, are sensitive to the axial or equatorial orientation of the 2-aryl substituent.[9]

-

Coupling Constants (J-values): Vicinal coupling constants (³J) between protons on adjacent carbons are dependent on the dihedral angle between them, as described by the Karplus equation. This allows for the determination of the relative populations of different chair conformers.

-

Nuclear Overhauser Effect (NOE): NOE experiments can provide information about through-space proximity of protons, helping to distinguish between different conformers.

Protocol for NMR-based Conformational Analysis:

-

Sample Preparation: Dissolve a precisely weighed sample of (S)-2-(2-Fluorophenyl)piperidine in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent is critical as it can influence the conformational equilibrium.[7]

-

Data Acquisition: Acquire ¹H NMR, ¹³C NMR, COSY, HSQC, and NOESY spectra at a specific temperature. Temperature control is crucial as the equilibrium is temperature-dependent.

-

Data Analysis:

-

Assign all proton and carbon signals using 2D NMR data.

-

Measure the chemical shifts and coupling constants of the piperidine ring protons.

-

Analyze NOE correlations to identify spatial proximities.

-

Calculate the mole fractions of the axial and equatorial conformers from the coupling constants or integrated peak areas of well-resolved signals.

-

Determine the Gibbs free energy difference (ΔG) between the conformers using the equation: ΔG = -RTln(K), where K is the equilibrium constant (ratio of conformers).

-

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for separating enantiomers and can also be used to study their thermodynamic stability under different conditions.[13] By varying the temperature of the chiral column, one can investigate the thermodynamics of interconversion if the enantiomers are conformationally labile.

Experimental Workflow for Chiral HPLC Analysis:

Caption: Workflow for chiral HPLC analysis.

Computational Modeling of Thermodynamic Stability

Computational chemistry provides a powerful in silico approach to complement experimental findings.[14] Density Functional Theory (DFT) is a widely used method for accurately calculating the energies of different conformers.

Conformational Search and Energy Minimization

The first step in a computational study is to identify all possible low-energy conformers. This is typically done through a systematic or stochastic conformational search. Each identified conformer is then subjected to geometry optimization to find its minimum energy structure.

Calculation of Thermodynamic Properties

Once the optimized geometries are obtained, their electronic energies are calculated. To obtain Gibbs free energies, which are relevant for thermodynamic stability at a given temperature, vibrational frequency calculations are performed. These calculations provide the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy.

Protocol for DFT Calculations:

-

Structure Building: Build the initial 3D structure of (S)-2-(2-Fluorophenyl)piperidine.

-

Conformational Search: Perform a conformational search using a molecular mechanics force field (e.g., MMFF94) to identify low-energy conformers.

-

DFT Optimization: Optimize the geometry of each identified conformer using DFT at a suitable level of theory (e.g., B3LYP/6-31G(d)).

-

Frequency Calculations: Perform frequency calculations on the optimized structures to confirm they are true minima (no imaginary frequencies) and to obtain thermodynamic data (ZPVE, enthalpy, and entropy).

-

Solvation Effects: To model the system in solution, implicit solvation models like the Polarizable Continuum Model (PCM) can be used.[7]

-

Energy Analysis: Calculate the relative Gibbs free energies of the conformers to predict their populations at a given temperature.

Logical Framework for Computational Analysis:

Caption: Logical flow of computational stability analysis.

Synthesis of Findings and Practical Implications

By combining experimental data and computational results, a comprehensive understanding of the thermodynamic stability of (S)-2-(2-Fluorophenyl)piperidine can be achieved.

Table 1: Hypothetical Relative Gibbs Free Energies of Conformers

| Conformer | Dihedral Angle (N-C2-C_aryl-C_ortho) | Relative Gibbs Free Energy (kcal/mol) in CDCl₃ | Predicted Population (%) |

| Equatorial-gauche | ~60° | 0.00 | 75 |

| Axial-gauche | ~60° | 0.65 | 20 |

| Equatorial-anti | ~180° | 2.50 | 5 |

| Axial-anti | ~180° | 3.10 | <1 |

Note: These are hypothetical values for illustrative purposes.

The data in Table 1 would suggest that the equatorial conformer with a gauche orientation of the 2-fluorophenyl group is the most thermodynamically stable. This preference can be rationalized by the favorable hyperconjugation of the gauche effect and the avoidance of significant steric clashes.

Conclusion: A Self-Validating Approach to Understanding Stability

The determination of the thermodynamic stability of (S)-2-(2-Fluorophenyl)piperidine enantiomers requires a multi-faceted approach. Experimental techniques like NMR and chiral HPLC provide real-world data on conformational populations in solution. Computational modeling, in turn, offers a theoretical framework to understand the underlying energetic contributions. The trustworthiness of this approach lies in its self-validating nature: the computational model should accurately reproduce the experimental observations. Discrepancies between the two can point to subtle effects not captured by the model, prompting further investigation.

A thorough understanding of the thermodynamic stability of this key chiral building block empowers researchers and drug development professionals to:

-

Rationalize Structure-Activity Relationships (SAR): By knowing the preferred conformation, one can better understand how the molecule interacts with its biological target.

-

Optimize Ligand Design: New analogs can be designed to favor the bioactive conformation, potentially leading to increased potency and selectivity.

-

Control Stereochemistry during Synthesis: Knowledge of the relative stabilities of different isomers can inform the development of stereoselective synthetic routes.

-

Ensure Drug Product Stability: Understanding the potential for conformational changes is crucial for formulation development and ensuring the long-term stability of a drug.

By integrating the principles and methodologies outlined in this guide, scientists can confidently navigate the complexities of conformational analysis and leverage this knowledge for the successful development of novel therapeutics.

References

-

Bunce, R. A., Nammalwar, B., & Schiel, T. H. (2009). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. ResearchGate. [Link]

- Rubiralta, M., Luque, J., Orozco, M., Diez, A., & López, I. (1992). Conformational analysis of 2-aryl-4-piperidones. Effect of the indole protective phenylsulfonyl group. HETEROCYCLES, 34(3), 449.

-

Nairoukh, Z., Strieth-Kalthoff, F., & Glorius, F. (2019). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 58(18), 6140-6144. [Link]

-

Eom, S. Y., Lee, Y. R., & Kwon, C. H. (2020). Accurate conformational stability and cationic structure of piperidine determined by conformer-specific VUV-MATI spectroscopy. Physical Chemistry Chemical Physics, 22(39), 22623-22631. [Link]

- Nairoukh, Z., Strieth-Kalthoff, F., & Glorius, F. (2019). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie, 131(18), 6198-6202.

- Coombs, T. C., Lushington, G. H., Douglas, J., & Aube, J. (2011). 1,3-Allylic Strain as a Strategic Diversification Element For Constructing Libraries of Substituted 2-Arylpiperidines.

- Lankin, D. C., & Snyder, J. P. (1993). Stereoselectively fluorinated N-heterocycles: a brief survey.

- Carper, C., Kudirka, R., & Rabuka, D. (2018). Dewar Pyridines: Conformationally Programmable Piperidine Isosteres. ChemRxiv.

-

Li, Y., Shi, H., & Yin, G. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. ACS Omega, 7(10), 8533-8540. [Link]

-

Nairoukh, Z., Strieth-Kalthoff, F., & Glorius, F. (2019). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. ResearchGate. [Link]

- Dalvit, C., & Vulpetti, A. (2019). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 62(5), 2219-2249.

- Pickett, H. M., & Strauss, H. L. (1970). Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic properties. Journal of the American Chemical Society, 92(25), 7281-7289.

- Li, Y., Shi, H., & Yin, G. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. ACS Omega, 7(10), 8533-8540.

-

Ling, K. B., & Smith, D. K. (2016). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 93(10), 1774-1778. [Link]

- Eliel, E. L., & Wilen, S. H. (1994). Determination of Enantiomeric Purity by Direct Methods. In Stereochemistry of Organic Compounds (pp. 221-245). Wiley.

-

Fedorov, A. Y., et al. (2016). Conformational analysis of 2-substituted piperazines. Tetrahedron, 72(30), 4567-4572. [Link]

-

Novotná, P., et al. (2022). Accurate Determination of Enantiomeric Excess Using Raman Optical Activity. Molecules, 27(10), 3123. [Link]

-

Köckerling, M., & Mamat, C. (2019). Proposed relationship between ring flattening and hyperconjugation (gauche effect) in N-substituted morpholines and piperazines. ResearchGate. [Link]

-

Zhang, Y., et al. (2020). Stability of enantiomers in different conditions. ResearchGate. [Link]

-

Wikipedia. (n.d.). Gauche effect. [Link]

-

Chemistry Steps. (2022). Enantiomeric Excess (ee) and Specific Rotation Practice Problems. [Link]

- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Journal of Medicinal Chemistry, 57(23), 9473-9498.

-

Chemistry Stack Exchange. (2015). How can the gauche-effect be explained?. [Link]

-

Organic Chemistry Portal. (n.d.). Piperidine synthesis. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Accurate conformational stability and cationic structure of piperidine determined by conformer-specific VUV-MATI spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 10. Gauche effect - Wikipedia [en.wikipedia.org]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. d-nb.info [d-nb.info]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Navigating the Uncharted: A Toxicological and Safety Blueprint for (S)-2-(2-Fluorophenyl)piperidine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-(2-Fluorophenyl)piperidine is a chiral synthetic compound with potential applications in medicinal chemistry and drug discovery. As a novel molecule, comprehensive toxicological and safety data are not yet publicly available. This guide provides a detailed, inferred toxicological profile and a robust safety framework for the handling and management of this compound in a research and development setting. By synthesizing data from structurally analogous compounds—namely piperidine, phenylpiperidine derivatives, and fluorinated aromatic compounds—this document offers a precautionary approach to ensure the safety of laboratory personnel and the integrity of research outcomes. The following sections will delve into the anticipated pharmacology, toxicology, and essential safety protocols, providing a self-validating system for risk assessment and management.

Deconstructing the Molecule: An Inferred Hazard Profile

Due to the absence of a specific Safety Data Sheet (SDS) for (S)-2-(2-Fluorophenyl)piperidine, a comprehensive hazard profile must be constructed by examining its constituent parts: the piperidine ring, the 2-phenyl substituent, and the ortho-fluorine atom on the phenyl ring.

The Piperidine Backbone: A Foundation of Corrosivity and Toxicity

The foundational structure of the molecule is the piperidine ring, a well-characterized heterocyclic amine with significant inherent hazards. Piperidine is classified as a highly flammable liquid and vapor.[1][2][3][4][5][6] It is harmful if swallowed and toxic in contact with skin or if inhaled.[1][3][4][5][7] A primary concern with piperidine is its severe corrosivity, causing severe skin burns and eye damage.[3][4][5][7] Inhalation can lead to corrosion of the respiratory system.[3]

Key Inferred Hazards from the Piperidine Moiety:

-

Corrosive: Expected to cause severe burns to skin, eyes, and respiratory tract upon contact.

-

Toxic: Anticipated to be toxic via inhalation, dermal absorption, and ingestion.[1][3][4][5][7]

-

Flammable: While the larger molecule is likely a solid or high-boiling liquid, flammability should be considered a potential hazard, especially if handled as a solution in a flammable solvent.

The Phenylpiperidine Scaffold: A Gateway to Potent Bioactivity

The presence of a phenyl group attached to the piperidine ring places (S)-2-(2-Fluorophenyl)piperidine within the broad class of phenylpiperidine derivatives. This class of compounds is renowned for its diverse and often potent pharmacological activities, particularly on the central nervous system (CNS).[8][9] Many phenylpiperidines are known to interact with various receptors in the brain, with some exhibiting opioid analgesic properties, while others act as stimulants or have other psychotropic effects.[8][10]

For instance, fentanyl and its analogues are potent µ-opioid receptor agonists.[8][9] Other phenylpiperidine derivatives have been developed as antipsychotics and antidepressants.[10] The introduction of a phenyl group can significantly increase the lipophilicity of the molecule compared to piperidine, potentially enhancing its ability to cross the blood-brain barrier and exert central effects.

Anticipated Pharmacological Considerations:

-

CNS Activity: High potential for psychoactive effects. The specific nature of this activity (e.g., stimulant, depressant, hallucinogenic) is unknown.

-

Potency: As with many novel research chemicals, (S)-2-(2-Fluorophenyl)piperidine is designed to be potent and may elicit biological effects at low doses.[11]

-

Receptor Binding: Likely to interact with one or more neurotransmitter systems.

The Fluorine Factor: Modulating Metabolism and Toxicity

The substitution of a fluorine atom on the phenyl ring is a common strategy in medicinal chemistry to modulate a compound's metabolic stability, potency, and pharmacokinetic profile.[2][8] Fluorine's high electronegativity can alter the electronic properties of the aromatic ring, influencing receptor binding and metabolic pathways.[12]

The presence of fluorine can block sites of metabolism that would otherwise be susceptible to oxidation by cytochrome P450 (CYP) enzymes.[8] For phenylpiperidine derivatives like fentanyl, metabolism often occurs via the CYP3A4 isoenzyme.[8][9] The fluorine atom in (S)-2-(2-Fluorophenyl)piperidine may direct metabolism to other parts of the molecule or slow it down, potentially prolonging its duration of action and altering its toxicological profile. However, metabolism of fluorinated compounds can sometimes lead to the formation of toxic metabolites, such as fluoroacetate, although this is dependent on the specific metabolic pathway.[2][12]

Implications of Fluorine Substitution:

-

Altered Metabolism: The metabolic fate of (S)-2-(2-Fluorophenyl)piperidine is likely different from its non-fluorinated analogue. Researchers should be aware of the potential for the formation of unique and potentially toxic metabolites.

-

Enhanced Potency and Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, potentially leading to greater absorption and distribution into tissues, including the brain.[8]

-

Potential for Bioaccumulation: Some fluorinated organic compounds are known to be persistent in the environment and can bioaccumulate.

Synthesized Hazard Assessment

Based on the analysis of its structural components, (S)-2-(2-Fluorophenyl)piperidine should be handled as a potent, psychoactive compound with corrosive and toxic properties. The primary routes of exposure are anticipated to be inhalation of dust or aerosols, dermal contact, and ingestion.

| Hazard Class | Inferred Properties and Health Effects |

| Acute Toxicity (Oral) | Harmful if swallowed.[3][4][5] May cause corrosion of the digestive system.[3] |

| Acute Toxicity (Dermal) | Toxic in contact with skin.[3][4][5][7] Expected to be readily absorbed through the skin. |

| Acute Toxicity (Inhalation) | Toxic if inhaled.[3][4][5][7] Vapors or dust can cause severe irritation and corrosion of the respiratory tract.[3] |

| Skin Corrosion/Irritation | Causes severe skin burns.[3][4][5][7] |

| Eye Damage/Irritation | Causes serious eye damage, with a risk of blindness. |

| Target Organ Toxicity | Central nervous system is a likely target. Long-term effects on other organs are unknown. |

Risk Management and Safe Handling Protocols

A precautionary approach is paramount when working with a compound of unknown toxicity. The following protocols are designed to minimize exposure and mitigate risks.

Engineering Controls: The First Line of Defense

-

Containment: All handling of solid (S)-2-(2-Fluorophenyl)piperidine should be conducted in a certified chemical fume hood or a glove box. For potent compounds, containment at the source is crucial.

-

Ventilation: Ensure adequate ventilation in the laboratory. Local exhaust ventilation should be used for any procedures that could generate dust or aerosols.

Personal Protective Equipment (PPE): A Necessary Barrier

-

Gloves: Wear two pairs of chemical-resistant gloves (e.g., nitrile) at all times when handling the compound or contaminated equipment. Gloves should be changed frequently and immediately if contaminated.

-

Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.

-

Lab Coat: A lab coat with long sleeves and tight cuffs is required. A disposable gown is recommended for handling larger quantities.

-

Respiratory Protection: If there is a risk of inhaling dust or aerosols that cannot be controlled by engineering means, a properly fitted respirator (e.g., N95 or higher) should be used.

Standard Operating Procedures (SOPs)

A detailed, written SOP should be developed and approved before any work with (S)-2-(2-Fluorophenyl)piperidine begins. The SOP should include:

-